1H-Pyrrolo[2,3-c]pyridin-5-amine
Overview
Description
1H-Pyrrolo[2,3-c]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H7N3 It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity. This interaction could involve binding to the target, causing conformational changes, or modulating the target’s function .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects such as the regulation of cellular processes .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as changes in cell signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of 1H-Pyrrolo[2,3-c]pyridin-5-amine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Biochemical Analysis
Biochemical Properties
It is known that nitrogen-containing heterocyclic compounds like 1H-Pyrrolo[2,3-c]pyridin-5-amine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound.
Cellular Effects
Similar nitrogen-containing heterocyclic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-c]pyridin-5-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base can yield the desired product. Another method includes the use of palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize various substituted derivatives of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-c]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-c]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the design of anticancer and antiviral agents.
Industry: The compound is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features but different biological activities.
1H-Pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to the pyridine ring, known for its diverse biological activities
Uniqueness: Its unique structural features allow for selective binding to molecular targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKVAHFIYOMPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597022 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174610-12-9 | |
Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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